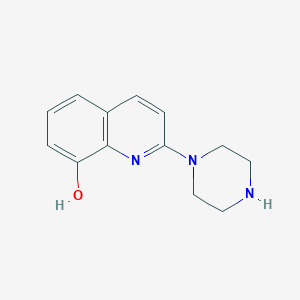

2-(1-piperazinyl)-8-Quinolinol

Description

Significance of the 8-Hydroxyquinoline (B1678124) Pharmacophore in Contemporary Medicinal Chemistry Research

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, celebrated for its wide array of biological activities. nih.govnih.gov This bicyclic aromatic compound, consisting of a pyridine (B92270) ring fused to a benzene (B151609) ring with a hydroxyl group at the eighth position, is a potent metal chelator. nih.govdovepress.com This ability to bind with metal ions is central to many of its observed pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. nih.govnih.govdovepress.com

Research has demonstrated that derivatives of 8-hydroxyquinoline can exert their anticancer effects through various mechanisms, often linked to their interaction with metal ions like copper and zinc. dovepress.com Furthermore, its antimicrobial and antifungal activities have been well-documented, making it a valuable lead structure in the development of new anti-infective agents. research-nexus.netnih.gov The versatility of the 8-hydroxyquinoline core allows for substitutions at various positions, enabling chemists to fine-tune its biological and physicochemical properties for specific therapeutic targets. researchgate.net

Concomitant Importance of Piperazine (B1678402) Moieties in the Design of Bioactive Chemical Entities

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. Its incorporation into drug candidates is often driven by its ability to improve pharmacokinetic properties, such as aqueous solubility and bioavailability. The basic nature of the piperazine nitrogens allows for salt formation, which can enhance the solubility and formulation of a drug.

Beyond its role in improving drug-like properties, the piperazine moiety is a pharmacophore in its own right, present in a multitude of approved drugs with diverse therapeutic applications. It can act as a linker, connecting different pharmacophoric elements within a molecule, and its substitution pattern allows for the precise modulation of a compound's interaction with its biological target. researchgate.net Piperazine and its derivatives have been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.

Overview of Hybrid Quinoline-Piperazine Scaffolds as a Subject of Academic Investigation

The strategic combination of the 8-hydroxyquinoline and piperazine moieties into a single molecular entity has emerged as a promising avenue in drug discovery. research-nexus.netnih.gov This molecular hybridization aims to harness the metal-chelating and broad-spectrum biological activities of the 8-hydroxyquinoline core with the favorable pharmacokinetic profile and inherent bioactivity of the piperazine ring.

Academic research into quinoline-piperazine hybrids has explored their potential as anticancer, antimicrobial, and antiviral agents. research-nexus.netnih.gov Studies on various isomers and derivatives have demonstrated that the point of attachment of the piperazine ring to the quinoline (B57606) scaffold, as well as the substituents on both rings, significantly influences the resulting biological activity. For instance, research on 5-substituted 8-hydroxyquinoline-piperazine derivatives has highlighted their potent antibacterial properties. research-nexus.net Similarly, other studies have investigated the antifungal and anticancer potential of different quinoline-piperazine conjugates. nih.govjocpr.com The overarching goal of this research is to develop novel therapeutic agents with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.

While extensive research exists on various derivatives, specific and detailed scientific data on the synthesis and biological evaluation of 2-(1-piperazinyl)-8-quinolinol remains limited in the public domain. The available literature tends to focus on isomers where the piperazine moiety is attached at other positions of the quinoline ring or on more complex derivatives. Therefore, a comprehensive understanding of the specific chemical and biological properties of this compound necessitates further dedicated investigation.

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-piperazin-1-ylquinolin-8-ol |

InChI |

InChI=1S/C13H15N3O/c17-11-3-1-2-10-4-5-12(15-13(10)11)16-8-6-14-7-9-16/h1-5,14,17H,6-9H2 |

InChI Key |

WIJBGLVUXNPDIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Piperazinyl 8 Quinolinol Derivatives

Strategies for Regioselective Functionalization of the Quinoline (B57606) Core

The ability to selectively introduce functional groups at specific positions on the quinoline ring is paramount for developing novel analogs with tailored properties. The reactivity of the 8-hydroxyquinoline (B1678124) core allows for targeted modifications, particularly at the C-2, C-5, and C-7 positions.

Specific Chemical Modifications at C-2, C-5, and C-7 Positions of 8-Hydroxyquinoline

The functionalization of the 8-hydroxyquinoline scaffold can be achieved through various chemical reactions, allowing for the introduction of diverse substituents.

C-2 Position: The C-2 position of 8-hydroxyquinoline can be functionalized through methods such as the synthesis of 8-hydroxyquinoline-2-carboxamides. This involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride. nih.gov Another approach involves the reaction of 8-hydroxyquinoline N-oxide with Grignard reagents (catalyzed by copper) to introduce alkyl groups at the C-2 position. nih.gov

C-5 and C-7 Positions: The C-5 and C-7 positions are susceptible to electrophilic aromatic substitution. nih.gov For instance, chlorination with N-chlorosuccinimide (NCS) under acidic conditions can introduce chlorine atoms at these positions. nih.gov Bromination of 8-hydroxyquinoline-7-carboxylic acid can be achieved by reacting it with bromine in acetic acid. Furthermore, chloromethylation of 8-hydroxyquinoline can lead to the formation of 5-chloromethyl-8-hydroxyquinoline. nih.gov

The following table summarizes some examples of regioselective functionalization of 8-hydroxyquinoline:

| Position | Reaction Type | Reagents | Product |

| C-2 | Amidation | 8-hydroxyquinoline-2-carboxylic acid, substituted anilines, PCl₃ | Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides nih.gov |

| C-2 | Alkylation | 8-hydroxyquinoline N-oxide, RMgX, Cu catalyst | 2-alkyl-8-hydroxyquinoline nih.gov |

| C-5, C-7 | Chlorination | N-chlorosuccinimide (NCS), acid | 5,7-dichloro-8-hydroxyquinoline nih.gov |

| C-7 | Bromination | Bromine, acetic acid | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid |

| C-5 | Chloromethylation | Formaldehyde (B43269), HCl | 5-chloromethyl-8-hydroxyquinoline nih.gov |

Application of Multicomponent Reaction Techniques, including Mannich Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. rsc.org The Mannich reaction, a classic example of an MCR, is particularly well-suited for the functionalization of 8-hydroxyquinoline. nih.govmdpi.com

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. nih.govmdpi.com In the context of 8-hydroxyquinoline, the active hydrogen at the C-7 position is typically replaced with an aminomethylene group. acs.org The reaction components generally include 8-hydroxyquinoline, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govmdpi.com This method provides a straightforward route to a wide range of 7-aminoalkylated-8-hydroxyquinoline derivatives. mdpi.com For instance, the reaction of 8-hydroxyquinoline with formaldehyde and various primary amines leads to the formation of corresponding Mannich bases. mdpi.com Microwave-assisted Mannich reactions have also been employed to synthesize 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines. nih.gov

The Doebner reaction is another notable MCR used for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com

Advanced Coupling and Derivatization Procedures for Novel Analogs

To further expand the chemical diversity of 2-(1-piperazinyl)-8-quinolinol derivatives, advanced coupling and derivatization techniques are employed. These methods allow for the introduction of more complex functionalities and the construction of hybrid molecules.

Buchwald-Hartwig cross-coupling reactions have been successfully used to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. rsc.org This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Ullmann-type coupling reactions, which are copper-catalyzed, are also utilized for C-N bond formation in the synthesis of quinoline derivatives. nih.govacs.org

Derivatization of the piperazine (B1678402) moiety is a common strategy to introduce a variety of substituents. For example, the secondary amine of the piperazine ring can be reacted with different electrophiles, such as benzyl (B1604629) chlorides, to yield N-substituted derivatives. nih.gov Additionally, 2-hydrazinoquinoline (B107646) has been explored as a derivatization agent for the analysis of various metabolites. nih.gov

Preparation and Characterization of Metal Chelates Incorporating this compound Scaffolds

A hallmark of 8-hydroxyquinoline and its derivatives is their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate chelating unit, forming a five-membered ring with the metal ion. jchemlett.comscirp.org The piperazine substituent can also participate in coordination, potentially leading to the formation of polynuclear complexes. nih.gov

The synthesis of these metal chelates typically involves reacting the this compound ligand with a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent. amazonaws.comnih.gov The stoichiometry of the resulting complex, often 1:2 (metal:ligand), can be determined using methods like conductometric and spectrophotometric titrations. scirp.org

Characterization of the resulting metal complexes is crucial to determine their structure and properties. Common analytical techniques include:

Elemental Analysis: To determine the elemental composition of the complex. amazonaws.comresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. jchemlett.comamazonaws.com

UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complex. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its conformation upon complexation in solution. nih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state. nih.govnih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic metal complexes. amazonaws.com

The table below provides examples of metal ions that form chelates with 8-hydroxyquinoline derivatives and the characterization techniques used.

| Metal Ion | Characterization Techniques | Reference |

| Cu(II) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

| Ni(II) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

| Co(II) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

| Mn(II) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

| Zn(II) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

| Cd(II) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

| Fe(III) | Elemental Analysis, IR, Reflectance Spectroscopy, Magnetic Susceptibility | researchgate.net |

Structure Activity Relationship Sar Studies of 2 1 Piperazinyl 8 Quinolinol Analogs

Investigation of Substituent Effects on Biological Potency and Selectivity

The biological activity of 2-(1-piperazinyl)-8-quinolinol derivatives is highly dependent on the nature and position of substituents on both the piperazine (B1678402) and quinoline (B57606) moieties.

Influence of Alkyl and Aromatic Substitutions on the Piperazine Nitrogen

The piperazine moiety is a key pharmacophore that significantly impacts the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netnih.gov Its two nitrogen atoms provide sites for substitution, influencing solubility, bioavailability, and target interaction. nih.govmdpi.com

Research into arylfluoroquinolone antibacterial agents has shown that substitutions at the piperazine ring are crucial for potency. For instance, a 4-methyl-1-piperazinyl group at the 7-position of a quinolone core was found to be one of the most effective substituents for in vitro antibacterial activity. msu.edu In a separate study on 8-hydroxyquinoline-derived Mannich bases, the introduction of a methyl group on the piperazine nitrogen, as in 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol, was a key modification in creating a library of compounds targeting multidrug-resistant cancer. nih.govacs.org

Interestingly, while simple alkyl substitutions can be beneficial, the addition of further heteroatoms, such as in morpholine (B109124) or unsubstituted piperazine derivatives, can decrease activity against multidrug-resistant cancer. acs.org However, the introduction of an aromatic moiety at the piperazine nitrogen can sometimes restore or even enhance the desired biological activity. acs.org For example, in a series of compounds designed as dopamine (B1211576) D2/D3 agonists, complex aromatic substitutions on the piperazine nitrogen were integral to achieving high potency. nih.gov

The following table summarizes the effect of various substitutions on the piperazine nitrogen on the biological activity of quinoline derivatives.

| Substituent on Piperazine Nitrogen | Observed Effect on Biological Activity | Compound Class | Reference |

| Methyl | Potent in vitro antibacterial activity | Arylfluoroquinolones | msu.edu |

| Methyl | Key modification for targeting multidrug-resistant cancer | 8-Hydroxyquinoline-derived Mannich bases | nih.govacs.org |

| Unsubstituted | Decreased multidrug-resistant cancer selective toxicity | 8-Hydroxyquinoline-derived Mannich bases | acs.org |

| Aromatic Moiety | Can restore or enhance activity | 8-Hydroxyquinoline-derived Mannich bases | acs.org |

| Complex Aromatic Groups | High potency as dopamine D2/D3 agonists | Dopamine Agonists | nih.gov |

Impact of Halogenation and Other Electron-Modifying Groups on the Quinoline System

Modifications to the quinoline ring system, particularly through halogenation and the introduction of other electron-modifying groups, play a significant role in modulating the biological activity of this compound analogs.

Halogenation, especially at positions 5 and 7, has been shown to enhance the antifungal and antibacterial activities of 8-hydroxyquinoline (B1678124) derivatives. researchgate.net This is often attributed to an increase in lipophilicity, which can improve cell permeability. researchgate.net For example, 5-chloro-8-hydroxyquinoline (B194070) derivatives with aminomethyl substitutions at the R7 position demonstrated higher activity against matrix metalloproteinases. nih.gov Similarly, in a series of quinolin-4-ones, a fluorine atom at position 6 was found to be necessary for strong antimicrobial activity. mdpi.com

Electron-withdrawing groups, such as a nitro group, introduced onto the 8-hydroxyquinoline scaffold have been investigated for their effect on antifungal activity. rsc.org Substitution at the 5-position of the quinoline ring with electron-withdrawing substituents has been found to improve anticancer activity. nih.gov Conversely, electron-donating groups on the quinoline ring can also influence activity. For instance, in the synthesis of pyrimidine (B1678525) fused quinoline derivatives, electron-donating substituents on the benzaldehyde (B42025) reactant led to better yields compared to electron-withdrawing groups. nih.gov

The table below details the impact of various substituents on the quinoline ring.

| Substituent on Quinoline Ring | Position | Observed Effect on Biological Activity | Compound Class | Reference |

| Halogen (e.g., Chloro, Fluoro) | 5 and 7 | Enhanced antifungal and antibacterial activity | 8-Hydroxyquinoline derivatives | researchgate.net |

| Chloro | 5 | Higher activity against matrix metalloproteinases (with R7 substitution) | 8-Hydroxyquinoline-derived Mannich bases | nih.gov |

| Fluoro | 6 | Necessary for strong antimicrobial activity | Quinolin-4-ones | mdpi.com |

| Nitro (Electron-withdrawing) | 5 | Improved anticancer activity | 8-Hydroxyquinoline derivatives | nih.govrsc.org |

| Electron-donating groups | Various | Better yields in certain synthetic routes | Pyrimidine fused quinolines | nih.gov |

Computational and Ligand-Based Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrevlett.comwalisongo.ac.id This approach is instrumental in predicting the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery. chemrevlett.com

For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against targets like P-glycoprotein (ABCB1), which is involved in cancer multidrug resistance. nih.gov These models utilize various 2D and 3D molecular descriptors that numerically describe the molecular structure. nih.gov Machine learning algorithms are increasingly being employed to build reliable QSAR models. nih.gov

In the context of this compound analogs, QSAR studies can elucidate which molecular properties are most influential for a specific biological effect. For example, a QSAR study on styryl quinolone derivatives as HIV-1 inhibitors compared different computational methods to derive the best predictive equation. walisongo.ac.id Such models can guide the modification of the lead structure to enhance activity. walisongo.ac.id Molecular docking studies often complement QSAR by providing insights into the binding mode of the compounds with their biological target, further aiding in the design of more potent inhibitors. nih.gov

Correlation of Molecular Properties with Observed Biological Activities

The biological activities of this compound analogs are intrinsically linked to their molecular properties, with protonation states and metal chelation abilities being particularly significant.

The 8-hydroxyquinoline scaffold is a well-known metal chelator, and this property is often central to its biological effects. nih.govresearchgate.net The ability to chelate metal ions is dependent on the protonation state of the quinoline nitrogen and the hydroxyl group. nih.govacs.org At physiological pH (around 7.4), certain 8-hydroxyquinoline derivatives can exist in a zwitterionic form, where the alkylamine nitrogen is protonated and the phenolic oxygen is deprotonated, potentially forming an intramolecular hydrogen bond. nih.govacs.org

Studies on 8-hydroxyquinoline-derived Mannich bases have revealed a strong correlation between the experimentally determined pKa values of the donor atoms and their selective anticancer activity against multidrug-resistant cells. nih.govresearchgate.net Subtle differences in these pKa values can significantly alter metal chelation properties and, consequently, biological activity. acs.org For instance, modifications that lower the pKa values of the donor atoms can influence the compound's ability to bind metal ions like iron(III) and copper(II), which in turn modulates their anticancer effects. acs.org

The removal of the quinoline nitrogen or shifting its position can lead to a loss of metal-chelating ability and a corresponding reduction in toxicity, highlighting the importance of the bidentate {N,O} donor set for biological activity. nih.govacs.org

The following table illustrates the relationship between molecular properties and biological activity.

| Molecular Property | Influence on Biological Activity | Compound Class | Reference |

| Protonation State (pKa) | Strongly correlates with selective anticancer activity | 8-Hydroxyquinoline-derived Mannich bases | nih.govacs.orgresearchgate.net |

| Metal Chelation | Essential for the biological activity of many derivatives | 8-Hydroxyquinoline derivatives | nih.govresearchgate.net |

| Zwitterionic Form at Physiological pH | Can influence intramolecular bonding and activity | 8-Hydroxyquinoline-derived Mannich bases | nih.govacs.org |

| Position of Quinoline Nitrogen | Critical for maintaining metal chelation and toxicity | 8-Hydroxyquinoline-derived Mannich bases | nih.govacs.org |

Mechanistic Investigations of Biological Activities in Vitro Studies

Neurobiological and Neuroprotective Mechanisms

The structural components of 2-(1-piperazinyl)-8-Quinolinol suggest its potential to interact with multiple targets within the complex pathology of neurodegenerative diseases. Research has focused on its ability to interfere with key pathological processes such as protein aggregation, enzymatic dysregulation, and oxidative stress.

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. The 8-hydroxyquinoline (B1678124) moiety is a recognized inhibitor of this process. Studies on various 8-hydroxyquinoline derivatives have demonstrated their capacity to effectively inhibit the self-induced aggregation of Aβ peptides. nih.govnih.gov For instance, certain multitargeted 8-hydroxyquinoline derivatives have shown significant inhibitory effects on the aggregation of Aβ₁₋₄₂. nih.gov One such derivative, compound 5b, exhibited a half-maximal inhibitory concentration (IC₅₀) of 5.64 μM for self-induced Aβ aggregation. nih.gov The mechanism is believed to involve the chelation of metal ions that are known to promote Aβ aggregation. nih.govnih.gov By combining the structural features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol (B1669181), a metal-chelating 8-hydroxyquinoline, researchers have developed hybrid compounds that effectively inhibit Aβ self-aggregation. nih.gov

Inhibition of Amyloid-β Aggregation by 8-Hydroxyquinoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 5b | Self-induced Aβ₁₋₄₂ aggregation | 5.64 | nih.gov |

The cholinergic hypothesis of Alzheimer's disease points to a decline in the neurotransmitter acetylcholine (B1216132) (ACh). This has led to the development of inhibitors for the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The piperazine (B1678402) and quinoline (B57606) moieties are integral to many cholinesterase inhibitors. For example, piperidinyl-quinoline acylhydrazone derivatives have been identified as potent and selective inhibitors of both AChE and BChE. researchgate.net Similarly, piperazine-substituted chalcones have demonstrated inhibitory activity against both cholinesterases. nih.gov

Another critical enzymatic target in neurodegeneration is monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters like dopamine (B1211576). Inhibitors of MAO-A are used in the treatment of depression, while MAO-B inhibitors are employed in managing Parkinson's disease. nih.govnih.gov Piperine (B192125), which contains a piperidine (B6355638) ring, has been shown to inhibit both MAO-A and MAO-B. nih.gov Furthermore, derivatives of 1-(2-pyrimidin-2-yl)piperazine have been synthesized and screened for their selective MAO inhibitory activity. nih.gov

Inhibitory Activity of Related Compounds against Cholinesterases and Monoamine Oxidases

| Compound Type | Enzyme | IC₅₀ (µM) | Reference |

| Piperazine-substituted chalcone (B49325) (PC10) | MAO-B | 0.65 | nih.gov |

| Piperazine-substituted chalcone (PC11) | MAO-B | 0.71 | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a) | AChE | 0.91 | nih.gov |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | MAO-A | 23.10 | nih.gov |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | MAO-A | 24.14 | nih.gov |

The dysregulation of metal ions such as iron, copper, and zinc is implicated in the oxidative stress observed in neurodegenerative diseases. nih.govnih.govnih.gov The 8-hydroxyquinoline core of this compound is a well-established metal chelator. nih.govnih.govusask.ca By sequestering these metal ions, it can prevent their participation in redox reactions that generate harmful reactive oxygen species (ROS). nih.gov For instance, iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, contributing to neuronal damage. nih.gov

Derivatives of 8-hydroxyquinoline have been specifically designed as bifunctional iron chelators to reduce oxidative stress. nih.gov These compounds can effectively bind with iron (Fe²⁺/Fe³⁺), and in some cases, have shown the ability to chelate copper (II) and zinc (II). nih.govnih.gov The chelation of these metals by 8-hydroxyquinoline derivatives has been shown to decrease metal-driven oxidative phenomena and Aβ-mediated neurotoxicity. nih.gov

Iron Chelation Activity of a Related Compound

| Compound | Activity | IC₅₀ (µM) | Reference |

| Compound 19b | Iron Chelation | 155.56 ± 0.73 | nih.gov |

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components, a process central to neurodegeneration. mdpi.com The antioxidant properties of 8-hydroxyquinoline derivatives contribute to their neuroprotective potential. nih.gov These compounds can directly scavenge ROS, thereby mitigating oxidative stress. nih.govnih.gov

In vitro assays, such as the deoxyribose antioxidant assay, have been used to measure the hydroxyl radical scavenging capacity of compounds related to this compound. nih.gov This assay mimics the generation of hydroxyl radicals by the Fenton reaction, which is thought to occur in the brains of patients with Parkinson's disease. nih.gov The ability of a compound to compete with deoxyribose for these radicals indicates its antioxidant potential. nih.gov Studies on piperine have also demonstrated its capacity to act as a powerful scavenger of superoxide (B77818) radicals. nih.gov

Antimicrobial Research Perspectives

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The quinoline and piperazine structures are found in many existing antibacterial drugs, suggesting that this compound may also possess such properties.

Quinolone-based compounds have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The piperazine ring is also a key component of many antimicrobial agents, enhancing their efficacy and pharmacokinetic properties. nih.gov

Research on quinoline-piperazine hybrids has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netnih.gov For example, certain 4-piperazinylquinoline derivatives have demonstrated significant antibacterial activity against S. aureus. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. Novel 8-hydroxyquinoline derivatives have also been evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a particularly challenging pathogen. nih.gov

Antibacterial Activity of Related Quinolone and Piperazine Derivatives

| Compound Type | Bacterial Strain | MIC (µM) | Reference |

| 4-piperazinylquinoline derivative (5k) | S. aureus | 10 | nih.gov |

| 8-hydroxyquinoline derivative (PH176) | S. aureus (MIC₅₀) | 16 (µg/ml) | nih.gov |

| 8-hydroxyquinoline derivative (PH176) | S. aureus (MIC₉₀) | 32 (µg/ml) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 5 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 24 | mdpi.com |

Antifungal Efficacy against Phytopathogenic and Other Fungi

Derivatives of 8-hydroxyquinoline have demonstrated significant antifungal properties against a range of fungi, including those that are pathogenic to plants. nih.govnih.gov While specific data on this compound is limited in the provided search results, the broader class of 8-hydroxyquinoline derivatives shows considerable promise. Studies have revealed that these compounds can effectively inhibit the growth of various fungal species. oup.comnih.govscispace.com

The antifungal action of 8-hydroxyquinoline derivatives is believed to involve multiple mechanisms. One key aspect is their ability to chelate metal ions, which are essential cofactors for many fungal enzymes. nih.gov This sequestration of metal ions can disrupt critical metabolic pathways within the fungal cell. Furthermore, some derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, has been observed to damage the cell wall and prevent the formation of pseudohyphae in Candida albicans. nih.gov Other derivatives have been found to induce pitting and tears in the cell walls of dermatophytes. nih.gov

A study on a series of 8-hydroxyquinoline derivatives against five phytopathogenic fungi, including Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae, revealed that many of these compounds exhibited potent inhibitory activities. nih.govnih.gov In some cases, the efficacy of these derivatives surpassed that of the commercial fungicide azoxystrobin. nih.govnih.gov Microscopic examination showed that effective compounds caused significant abnormalities in the mycelia of S. sclerotiorum. nih.govnih.gov The presence of a free hydroxyl group at the 8-position and the introduction of hydrophilic heterocyclic substituents at the 7-position have been identified as important for the antifungal activity of this class of compounds. rsc.org

Table 1: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Species | Activity Metric (e.g., MIC, EC50) | Reference |

|---|---|---|---|

| Clioquinol | Candida spp. | MIC: 0.031–2 µg/ml | oup.comnih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | MIC: 1–512 µg/ml | oup.comnih.gov |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | MIC: 2–1024 µg/ml | oup.comnih.gov |

| Derivative 5h | Various fungal species | MIC: 4 μg mL−1 | rsc.org |

| Derivative 2 | B. cinerea, S. sclerotiorum, F. graminearum, F. oxysporum, M. oryzae | EC50: 0.0021, 0.0016, 0.0124, 0.0059, 0.0120 mM respectively | nih.govnih.gov |

| Derivative 5c | S. sclerotiorum | Curative effect at 40 and 80 μg mL−1 (84.18% and 95.44%) | nih.govnih.gov |

Antiviral Properties and Putative Mechanisms of Viral Inhibition

The 8-hydroxyquinoline scaffold is also a promising framework for the development of antiviral agents. nih.gov Research has shown that derivatives of 8-hydroxyquinoline exhibit inhibitory activity against a variety of viruses, including the dengue virus, herpes viruses, and the avian influenza virus. nih.govgoogle.comacs.org The antiviral mechanism of these compounds is often linked to their ability to inhibit viral enzymes that are crucial for replication. oup.com

For instance, certain 8-hydroxyquinoline derivatives have been found to inhibit the dengue virus serotype 2 (DENV2). nih.govmdpi.com One such derivative, with an iso-propyl substitution, demonstrated a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.gov Another study identified 8-hydroxyquinoline-aminobenzothiazole derivatives as sub-micromolar inhibitors of the DENV2 protease, with the most potent compound exhibiting a Ki of 2.36 µM through a competitive mode of inhibition. sigmaaldrich.com

Furthermore, 8-hydroxy-7-substituted quinoline compounds have been identified as effective antiviral agents against herpes viruses, particularly cytomegalovirus (CMV). google.com Many of these compounds also show activity against other herpes viruses like varicella zoster virus, Epstein-Barr virus, and herpes simplex virus. google.com The antiviral activity of some 8-hydroxyquinoline-2-carboxanilides against the H5N1 avian influenza virus has been shown to increase with greater lipophilicity and the presence of electron-withdrawing substituents. nih.gov The piperazine moiety itself has been shown to possess antiviral properties, specifically against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. nih.gov

Antiprotozoal Activities against Key Parasitic Organisms (Toxoplasma gondii, Leishmania spp., Trypanosoma brucei)

Derivatives of the quinoline nucleus have demonstrated significant in vitro activity against a range of protozoan parasites. uantwerpen.be Specifically, these compounds have been evaluated against the causative agents of Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania infantum and Leishmania donovani), and sleeping sickness (Trypanosoma brucei rhodesiense and Trypanosoma brucei brucei). uantwerpen.beird.frnih.gov

Several quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown potent antiprotozoal activity. uantwerpen.be For example, certain compounds displayed submicromolar activity against T. b. rhodesiense, with EC50 values as low as 0.19 µM and high selectivity relative to human cells. uantwerpen.be The position of a nitro group on the aromatic ring was found to be a critical determinant of potency against Trypanosoma species. uantwerpen.be

In the context of leishmaniasis, 8-nitroquinolin-2(1H)-one derivatives have been investigated. ird.fr While some showed weak antileishmanial activity, a 6-bromo-substituted derivative emerged as a potent and selective antitrypanosomal agent, with an EC50 value of 12 nM against T. b. brucei. ird.fr This compound is believed to be bioactivated by type 1 nitroreductases in both Leishmania and Trypanosoma. ird.fr Other studies have also reported the antiprotozoal activity of various natural and synthetic compounds against Toxoplasma gondii, Leishmania tropica, and T. cruzi. nih.gov

Table 2: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Parasite Species | Activity Metric (EC50/IC50) | Reference |

|---|---|---|---|

| Derivative 2c | T. b. rhodesiense | 0.68 µM | uantwerpen.be |

| Derivative 2d | T. b. rhodesiense | 0.8 µM | uantwerpen.be |

| Derivative 4i | T. b. rhodesiense | 0.19 µM | uantwerpen.be |

| Derivative 2d | T. b. brucei | 1.4 µM | uantwerpen.be |

| Derivative 4i | T. b. brucei | 0.4 µM | uantwerpen.be |

| Derivative 12 | T. b. brucei | 12 nM | ird.fr |

| Derivative 12 | T. cruzi amastigotes | 500 nM | ird.fr |

| Fangchinoline | L. donovani promastigotes | 0.39 µM | nih.gov |

| Cocsoline | L. donovani amastigotes | 12.3 µM | nih.gov |

| Thalisopidine | T. b. brucei trypomastigotes | 1.14 µM | nih.gov |

Anticancer Research and Cytotoxic Mechanisms

The quinoline scaffold is a prominent feature in many anticancer agents. nih.gov The introduction of a piperazine ring is a common strategy in pharmaceutical research to enhance the pharmacodynamic and pharmacokinetic properties of drug candidates. mdpi.comresearchgate.net

In Vitro Antiproliferative Effects on Various Cancer Cell Lines

A number of quinoline derivatives linked to piperazine analogs have been synthesized and screened for their cytotoxic potential against a wide array of cancer cell lines. nih.govnih.govresearchgate.net These compounds have demonstrated potent growth inhibitory effects across various cancer types, including leukemia, colon cancer, melanoma, renal cancer, and breast cancer. nih.govnih.govresearchgate.net

For example, a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were evaluated by the National Cancer Institute (NCI) and showed significant anticancer activity. nih.govnih.govresearchgate.net QQ1 was particularly effective against the ACHN renal cancer cell line, with an IC50 value of 1.55 µM. nih.govnih.govresearchgate.net Another study on quinoline derivatives with side chains at position 8 showed high to moderate activity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 4.6 to 48.2 µM. nih.gov Furthermore, novel vindoline-piperazine conjugates have shown low micromolar growth inhibition against most of the 60 human tumor cell lines in the NCI60 panel. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Selected Quinoline-Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

|---|---|---|---|

| QQ1 | ACHN (Renal Cancer) | IC50: 1.55 µM | nih.govnih.gov |

| Schiff's base 4e | HT29 (Colon Cancer) | IC50: 4.7 µM | nih.gov |

| Schiff's base 4e | MDA-MB231 (Breast Cancer) | IC50: 4.6 µM | nih.gov |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50: 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | GI50: 1.35 µM | mdpi.com |

| Oxiranyl-quinoxaline 11a | SK-N-SH (Neuroblastoma) | IC50: <30 µM | mdpi.com |

| Oxiranyl-quinoxaline 11b | SK-N-SH (Neuroblastoma) | IC50: <30 µM | mdpi.com |

Targeting of Key Enzymes in Cancer Pathways

While the precise enzymatic targets of this compound are not explicitly detailed in the provided search results, the broader class of quinoline and 8-hydroxyquinoline derivatives are known to interfere with several key enzymes implicated in cancer progression. The ability of 8-hydroxyquinolines to chelate metal ions is a crucial aspect of their mechanism, as many enzymes rely on metal cofactors. nih.gov

Molecular docking simulations of piperazine-linked quinolinequinones have suggested potential interactions with the active site of CDC25A, a cell cycle-regulating phosphatase. nih.govresearchgate.net Additionally, the design of multifunctional compounds incorporating an 8-hydroxyquinoline moiety for iron chelation has been explored as a strategy to combat oxidative stress in neurodegenerative diseases, a concept that could be relevant to cancer where iron metabolism is often dysregulated. nih.gov

Induction of Cellular Processes: Cell Cycle Arrest (e.g., G2/M phase) and Mitochondrial Dysfunction

Piperazine-linked quinoline derivatives have been shown to induce cell cycle arrest in cancer cells. nih.govnih.govresearchgate.net For instance, the compound QQ1 was found to inhibit the proliferation of ACHN renal cancer cells by causing cell cycle arrest. nih.govnih.govresearchgate.net Further investigation using a Muse Cell Cycle Kit confirmed the ability of QQ1 to induce cell cycle arrest in ACHN cells. nih.gov

In addition to cell cycle disruption, these compounds can also induce oxidative stress. nih.govnih.govresearchgate.net The induction of oxidative stress and mitochondrial dysfunction are strongly implicated in programmed cell death. nih.gov The iron-chelating properties of 8-hydroxyquinoline derivatives can play a role in modulating oxidative stress, as iron can catalyze the formation of reactive oxygen species. nih.gov

Mechanisms for Overcoming Multidrug Resistance in Neoplastic Cell Models

The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. The chemical compound this compound and its derivatives have been investigated for their potential to overcome MDR in neoplastic cell models. These in vitro studies focus on elucidating the mechanisms by which these compounds can resensitize resistant cancer cells to conventional chemotherapeutic agents.

The primary mechanism by which quinoline-based compounds, particularly those containing a piperazine moiety, counteract multidrug resistance is through the direct inhibition of efflux pumps like P-glycoprotein. Research on novel quinoline derivatives demonstrates their ability to reverse MDR by interacting with P-gp and blocking the active efflux of anticancer drugs. nih.gov Structure-activity relationship analyses have revealed that the quinoline nitrogen atom and a basic nitrogen atom within the piperazine ring are crucial structural features for potent MDR-reversing activities. nih.gov

In vitro studies on various multidrug-resistant cancer cell lines have shown that these compounds can enhance the intracellular accumulation of established chemotherapeutic drugs. For instance, certain quinoline derivatives have been observed to increase the accumulation of [3H]vincristine in K562/ADM cells, which overexpress P-gp. nih.gov This inhibition of efflux leads to a restoration of the cytotoxic effects of the anticancer drugs in resistant cells.

Furthermore, some piperazine-linked quinolinequinones have demonstrated potent inhibitory effects on the growth of various cancer cell lines. nih.gov While not directly focused on MDR reversal in all cases, the cytotoxic activity of these compounds suggests that the quinoline-piperazine scaffold can be a foundation for developing effective anticancer agents.

The ability of these compounds to reverse resistance is often evaluated by determining the fold-reversal value, which quantifies the extent to which the compound can sensitize resistant cells to a particular chemotherapeutic agent. The following tables present findings from in vitro studies on quinoline and piperazine derivatives, illustrating their efficacy in overcoming multidrug resistance.

Table 1: Reversal of Vincristine (B1662923) Resistance by a Quinoline Derivative (MS-209) in P388/VCR Cells

| Concentration of MS-209 (µM) | IC50 of Vincristine (ng/mL) | Fold Reversal |

| 0 | 130 | 1 |

| 0.1 | 15 | 8.7 |

| 1 | 2.5 | 52 |

| 10 | 1.8 | 72.2 |

This table illustrates the dose-dependent reversal of vincristine resistance in P388/VCR cells by the quinoline derivative MS-209. As the concentration of MS-209 increases, the IC50 of vincristine decreases, indicating a significant potentiation of its cytotoxic effect.

Table 2: Effect of a Quinoline Derivative (MS-209) on the Accumulation of [3H]Vincristine in K562/ADM Cells

| Treatment | [3H]Vincristine Accumulation (dpm/10^6 cells) |

| Control | 1000 |

| Verapamil (10 µM) | 4500 |

| MS-209 (1 µM) | 5000 |

| MS-209 (10 µM) | 9000 |

This table shows that the quinoline derivative MS-209 significantly enhances the intracellular accumulation of [3H]vincristine in the multidrug-resistant K562/ADM cell line, with a greater effect observed at a higher concentration. This effect is comparable to that of the known P-gp inhibitor, verapamil.

Computational and Theoretical Studies on 2 1 Piperazinyl 8 Quinolinol Derivatives

Computational and theoretical chemistry have emerged as indispensable tools in the study and development of novel therapeutic agents. For derivatives of 2-(1-piperazinyl)-8-quinolinol, these in-silico methods provide profound insights into their molecular characteristics, behavior, and potential as drug candidates. By simulating molecular properties and interactions, researchers can predict and explain the electronic structure, biological activity, and pharmacokinetic profiles of these compounds, thereby guiding their rational design and optimization.

Hybridization and Conjugation Strategies for 2 1 Piperazinyl 8 Quinolinol Derivatives

Design and Synthesis of Multi-Target-Directed Ligands (MTDLs) for Complex Biological Conditions

The development of multi-target-directed ligands (MTDLs) is a promising strategy for tackling complex diseases like Alzheimer's disease (AD), which have a multifaceted pathology. researchgate.netresearchgate.net The 2-(1-piperazinyl)-8-quinolinol scaffold is a key component in the design of MTDLs due to its ability to chelate metal ions and the versatility of the piperazine (B1678402) linker for introducing other pharmacophores. researchgate.netresearchgate.net

Researchers have designed and synthesized piperazine-quinoline-based MTDLs that target multiple factors implicated in AD, including cholinesterase inhibition, metal chelation to restore metal balance, and antioxidant activity. researchgate.netresearchgate.net For instance, a series of piperazine-quinoline hybrids were synthesized using a multicomponent Petasis reaction. researchgate.netresearchgate.net In these hybrids, the 8-hydroxyquinoline (B1678124) portion acts as a metal chelator, addressing the dysregulation of metal ions like copper and zinc that contribute to the aggregation of amyloid-beta (Aβ) plaques. researchgate.netresearchgate.netmdpi.com The piperazine ring serves as a linker to which other functional groups can be attached to target other aspects of the disease, such as cholinesterase enzymes. researchgate.netresearchgate.net

One study detailed the synthesis of piperazine-quinoline hybrids where various substituents were introduced. researchgate.netresearchgate.net For example, compound (95) from this study, which includes a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group, demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 3.013 µM and 3.144 µM, respectively. researchgate.netresearchgate.net Another compound, (83), with 2-methoxyaniline and 4-fluorobenzyl substituents, showed the highest BuChE inhibition with an IC50 of 1.888 µM. researchgate.netresearchgate.net These findings highlight the potential of designing MTDLs based on the this compound framework for complex neurodegenerative disorders. researchgate.netresearchgate.net

Conjugation with Established Pharmacophores and Bioactive Moieties

To enhance the therapeutic potential of this compound, it is often conjugated with other well-established pharmacophores and bioactive moieties. This strategy aims to combine the distinct mechanisms of action of each component into a single hybrid molecule, potentially leading to synergistic effects and improved efficacy.

Ciprofloxacin (B1669076): Hybrid molecules combining 8-hydroxyquinoline and ciprofloxacin have been synthesized and evaluated for their antibacterial activity. mdpi.com One approach involves a Mannich reaction, where 5-chloro-8-hydroxyquinoline (B194070) is reacted with ciprofloxacin and paraformaldehyde to yield a hybrid molecule. mdpi.comnih.gov This hybrid demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL. mdpi.comnih.gov Another method involves coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using a coupling agent like TBTU. mdpi.com While the resulting MIC values were higher than ciprofloxacin alone, the introduction of the quinolone skeleton is considered a viable strategy for developing new broad-spectrum antibacterial agents. mdpi.com

Indole (B1671886) Derivatives: The indole nucleus is a prominent scaffold in many biologically active compounds. Hybrid 8-hydroxyquinoline-indole derivatives have been designed and synthesized as potential treatments for Alzheimer's disease by targeting the self-aggregation of amyloid-beta (Aβ). mdpi.comnih.gov In some designs, a piperazine moiety is incorporated as a bridge between the 8-hydroxyquinoline and indole scaffolds. mdpi.comnih.gov A series of these hybrid compounds, specifically (8-hydroxyquinolin-2-yl)methyl-4-(1H-indole-2-carbonyl)piperazine-1-carboxylates, were synthesized and evaluated. nih.gov Compounds 18c, 18d, and 18f were identified as potent inhibitors of self-induced Aβ aggregation, with EC50 values of 1.72, 1.48, and 1.08 µM, respectively, which were superior to the known inhibitor clioquinol (B1669181) (EC50 = 9.95 µM). mdpi.comnih.govresearchgate.netnih.gov The structure-activity relationship studies revealed that the presence of the piperazine bridge and substituents on the indole ring significantly influenced the inhibitory potency. nih.gov

Triazole Scaffolds: Triazoles are another class of heterocyclic compounds with a broad range of pharmacological activities. Hybrid molecules incorporating 1,2,3-triazole and 8-quinolinol have been synthesized and investigated for their antibacterial properties. nih.gov The synthesis of these hybrids often involves a click chemistry approach, reacting an azido-functionalized 8-quinolinol with various terminal alkynes. nih.gov A study on 1,2,3-triazole-8-quinolinol hybrids showed that the introduction of electron-donating groups on the triazole ring was important for antibacterial activity. nih.gov One of the synthesized hybrids exhibited excellent activity against S. aureus with a MIC value of 10 μg/mL. nih.gov The hybridization of quinolones with triazoles is considered a promising strategy for developing new drug candidates that could potentially overcome drug resistance. researchgate.net

Development of Novel Hybrid Metal Chelates for Enhanced or Specific Biological Activities

The ability of the 8-hydroxyquinoline moiety to chelate metal ions is a key feature that is exploited in the development of novel therapeutic agents. The formation of metal complexes with this compound derivatives can lead to enhanced or more specific biological activities.

Novel cobalt(II) complexes with mixed ligands, including 5,7-dihalo-8-quinolinols and 2,2′-bipyridine derivatives, have been synthesized and evaluated for their anticancer properties. nih.govacs.org These complexes have shown significant cytotoxicity against cancer cell lines. nih.gov For instance, one such complex, Co7, exhibited much higher cytotoxicity against HeLa cells (IC50 = 0.80 ± 0.21 nM) compared to cisplatin (B142131) (IC50 = 15.03 ± 1.05 μM) and showed low toxicity to normal cells. nih.gov The enhanced anticancer activity is attributed to the specific ligands and the resulting structure of the metal complex. nih.gov

The development of these hybrid metal chelates offers a promising avenue for creating new therapeutic agents with improved efficacy and specificity for various diseases, including cancer and infectious diseases. semanticscholar.orgnih.gov

Interactive Data Tables

Table 1: Inhibitory Activity of this compound MTDL Derivatives

| Compound | Substituents | AChE IC50 (µM) | BuChE IC50 (µM) |

| 95 | 4-chloroaniline, 4-methoxybenzyl | 3.013 | 3.144 |

| 83 | 2-methoxyaniline, 4-fluorobenzyl | - | 1.888 |

Data sourced from multiple studies on piperazine-quinoline hybrids. researchgate.netresearchgate.net

Table 2: Antibacterial Activity of Ciprofloxacin-8-Hydroxyquinoline Hybrid

| Compound | Bacterial Strains | MIC (µg/mL) |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative | 4–16 |

Data from studies on the hybridization of 8-hydroxyquinoline with ciprofloxacin. mdpi.comnih.gov

Table 3: Aβ Aggregation Inhibition by 8-Hydroxyquinoline-Indole Hybrids

| Compound | EC50 (µM) |

| 18c | 1.72 |

| 18d | 1.48 |

| 18f | 1.08 |

| Clioquinol (control) | 9.95 |

Data from research on hybrid 8-hydroxyquinoline-indole derivatives. mdpi.comnih.govresearchgate.netnih.gov

Advanced Research Applications and Future Directions in Quinoline Piperazine Chemistry

Investigation of Corrosion Inhibition Mechanisms and Materials Science Applications

The use of heterocyclic organic compounds as corrosion inhibitors for metals is a well-established field, primarily due to the presence of heteroatoms like nitrogen and oxygen, which act as adsorption centers on the metal surface. mdpi.com The 8-hydroxyquinoline-piperazine scaffold is particularly effective in this regard. These molecules can displace water molecules from the metal surface and form a protective barrier, inhibiting the corrosion process. mdpi.com The mechanism of inhibition is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), where the inhibitor molecules interact with the d-orbitals of the metal. mdpi.com

Research into two specific quinolin-8-ol-piperazine derivatives, OPMQ and BPMQ, has provided detailed insights into their performance as corrosion inhibitors for C35E steel in a 1 M HCl environment. researchgate.net The inhibition efficiency of these compounds increases with concentration, reaching a maximum at 10⁻³ M. researchgate.net Electrochemical studies, including potentiodynamic polarization, indicate that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netiapchem.org

The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. researchgate.net The interaction is characterized as a chemical interaction, further supported by UV/Visible spectra which confirm the formation of a complex between the steel and the inhibitor molecules. researchgate.net Surface analysis using Scanning Electron Microscopy (SEM) visually confirms the protective effect, showing a much smoother surface on steel treated with the inhibitors compared to the severely corroded surface in the uninhibited acid solution. researchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Inhibition Type | Reference |

|---|---|---|---|---|---|---|---|

| OPMQ (7-((4-(benzo[d] wiley.comresearchgate.netdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol) | C35E Steel | 1 M HCl | 10⁻³ M | 95.1 | Langmuir | Mixed | researchgate.net |

| BPMQ (7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol) | C35E Steel | 1 M HCl | 10⁻³ M | 88.7 | Langmuir | Mixed | researchgate.net |

Exploration of Spectroscopic Properties in Advanced Materials Research (Excluding basic compound properties)

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a renowned fluorophore, and its derivatives are integral to the development of advanced materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The photophysical properties of these compounds can be finely tuned by chemical modification, for instance, by introducing a piperazine (B1678402) moiety. The coordination of these ligands with metal ions, such as aluminum (Al³⁺), is a common strategy to create highly fluorescent and stable materials. nih.gov

For example, a derivative of aluminum tris(8-hydroxyquinoline) (Alq₃), a benchmark material in OLED technology, was synthesized using a 4-morpholinyl-8-hydroxyquinoline ligand, which is structurally related to piperazinyl derivatives. nih.gov This modification resulted in a new complex with distinct spectroscopic properties. The study of such materials involves analyzing their UV-vis absorption and photoluminescence (PL) emission spectra to determine their potential for light-emitting applications. nih.gov The complex exhibited a blue-shifted emission compared to the parent Alq₃, demonstrating how substitutions on the 8-HQ ring can alter the electronic and emissive characteristics of the final material. nih.gov Theoretical studies on related 8-HQ structures also suggest their potential for applications in non-linear optics (NLO), an area of materials science focused on how intense light interacts with materials to generate new light frequencies. eurjchem.com

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λPL, nm) | Relative PL Quantum Yield (ΦPL) | Reference |

|---|---|---|---|---|---|

| Aluminum tris-(4-morpholine-8-hydroxyquinoline) | Chloroform | 258, 321, 401 | 489 | 2.02 | nih.gov |

Innovations in Chemical Sensing and Diagnostics Utilizing 8-Hydroxyquinoline-Piperazine Scaffolds (Excluding basic compound properties)

The inherent ability of the 8-hydroxyquinoline moiety to chelate metal ions makes it an ideal building block for fluorescent chemosensors. researchgate.netmdpi.com These sensors are designed to detect specific ions in various media, including biological and environmental samples, by producing a measurable change in their fluorescence upon binding to the target analyte. researchgate.netacs.org The 8-hydroxyquinoline-piperazine scaffold combines the metal-binding site of 8-HQ with the versatile piperazine group, which can be further functionalized to modulate solubility, selectivity, and sensing properties. mdpi.com

Derivatives of 8-HQ have been developed into highly sensitive and selective fluorescent chemosensors for a wide range of metal ions, including Zn²⁺, Al³⁺, Fe³⁺, Cu²⁺, and Hg²⁺, as well as anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.net The sensing mechanism relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). Upon complexation with a target ion, the electronic properties of the fluorophore are altered, leading to a significant "turn-on" or "turn-off" fluorescence response. researchgate.net The development of these sensors is crucial for medical diagnostics and environmental monitoring, with some 8-HQ-based probes capable of detecting metal ions within living cells. acs.org The strong iron-chelating properties of some 8-hydroxyquinoline-piperazine hybrids have also been highlighted for their potential in therapeutic applications related to neurodegenerative diseases where metal dysregulation is a key factor. nih.gov

Future Research Avenues in Synthetic Methodology, Mechanistic Elucidation, and Broad Biological Screening

The quinoline-piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a valuable starting point for drug discovery. rsc.org Despite significant progress, several avenues for future research remain open.

Synthetic Methodology: Current synthetic routes to quinoline-piperazine derivatives often involve multi-step processes. core.ac.ukrsc.org Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. This could include the exploration of one-pot reactions, microwave-assisted synthesis, and flow chemistry to accelerate the production of these compounds. rsc.orgnih.gov Furthermore, creating large, diverse libraries of these compounds by systematically modifying the substituents on both the quinoline (B57606) and piperazine rings will be crucial for exploring a wider chemical space in biological screening. mdpi.com

Mechanistic Elucidation: While many quinoline-piperazine derivatives have shown promising biological activity, the precise molecular mechanisms often remain to be fully understood. bohrium.com Future work should employ a combination of advanced experimental and computational techniques to clarify how these molecules interact with their biological targets. For instance, the use of X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy can provide atomic-level details of binding interactions. sci-hub.box Concurrently, molecular docking and dynamic simulations can help predict binding modes and rationalize structure-activity relationships, as has been done in corrosion inhibition studies. researchgate.net Elucidating these mechanisms is essential for designing next-generation compounds with improved potency and selectivity.

Broad Biological Screening: The quinoline-piperazine core has already demonstrated a remarkable range of biological activities, including anticancer, antimalarial, antituberculosis, antileishmanial, and antibacterial effects. wiley.comcore.ac.uknih.govnih.gov However, the full therapeutic potential of this scaffold is likely yet to be uncovered. A key future direction is the implementation of broad, high-throughput screening programs to test existing and newly synthesized derivatives against a wider array of targets. This includes different cancer cell lines, drug-resistant microbes, various viral pathogens, and a broader panel of enzymes. researchgate.netnih.gov Such screening efforts could identify novel therapeutic applications for this versatile class of compounds. Additionally, research aimed at improving the pharmacokinetic properties of lead compounds, such as enhancing their hydrophilicity and bioavailability, will be critical for translating promising laboratory findings into clinical candidates. nih.gov

Q & A

Q. What are the key methodological steps for synthesizing 2-(1-piperazinyl)-8-Quinolinol?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 5-chloromethyl-8-hydroxyquinoline can react with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetone) with a base like K₂CO₃ to facilitate displacement of the chloride . Purification via recrystallization or column chromatography is critical to isolate the product. Reaction monitoring by TLC and structural confirmation via -NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and HRMS are standard .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR : Verify piperazine protons (δ 2.5–3.5 ppm) and quinolinol aromatic protons (δ 7.0–9.0 ppm) .

- Mass spectrometry : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 256.3).

- Elemental analysis : Ensure C, H, N percentages align with calculated values (±0.3% tolerance) .

- X-ray diffraction (XRPD) : For crystalline derivatives, compare experimental and simulated patterns to rule out polymorphism .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Broth microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .

- Control compounds : Compare with 8-hydroxyquinoline derivatives or known fluoroquinolones (e.g., ciprofloxacin) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced efficacy?

- Piperazine modifications : Introduce aryl or alkyl substituents (e.g., 4-methylpiperazine) to alter lipophilicity and bioavailability .

- Quinolinol functionalization : Add electron-withdrawing groups (e.g., Cl, NO₂) at the 5- or 7-position to enhance metal-chelating properties .

- Hybrid molecules : Conjugate with sulfonamides or carbazides to exploit dual mechanisms of action (e.g., antimicrobial + antiparasitic) .

Q. What advanced analytical methods resolve discrepancies in reported protonation constants for piperazine-containing quinolinols?

- pH-dependent UV-Vis spectroscopy : Titrate the compound across pH 2–12 and monitor absorbance shifts (e.g., λmax at 250–350 nm) to identify protonation equilibria .

- DFT calculations : Compare experimental logK values with computed Gibbs free energy changes for protonation steps .

- Contradiction resolution : Re-evaluate ionic strength and temperature conditions, as logK values vary with experimental setup (e.g., I = 0.1 M KCl vs. NaCl) .

Q. How can researchers address conflicting data on the compound’s metal-chelating behavior in fluorescence assays?

- Competitive binding studies : Use EDTA or TPEN (zinc-specific chelator) to validate selectivity for Zn²⁺ vs. Fe³⁺ or Cu²⁺ .

- Fluorescence quenching controls : Test interference from solvents (e.g., DMSO) or serum proteins (e.g., BSA) that may reduce signal intensity .

- X-ray absorption spectroscopy (XAS) : Directly characterize metal coordination geometry to resolve ambiguities in binding mode .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td > 200°C indicates thermal stability) .

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation by HPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS .

Q. How can mechanistic studies elucidate the compound’s interaction with bacterial targets?

- Molecular docking : Model binding to DNA gyrase (homology model based on PDB: 1KZN) or metalloenzymes (e.g., Zn-dependent hydrolases) .

- Resistance induction : Serial passage assays with sub-MIC doses to identify mutations in target genes (e.g., gyrA for fluoroquinolone resistance) .

- Transcriptomics : RNA-seq of treated bacteria to map differentially expressed pathways (e.g., oxidative stress response) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (category 2A hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks during weighing or solvent-based reactions .

- Waste disposal : Neutralize acidic/basic residues before discarding and comply with EPA guidelines for quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.